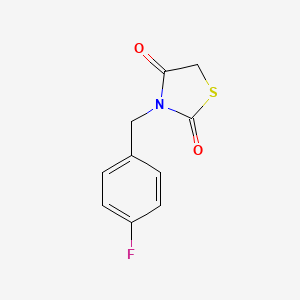

3-(4-Fluorobenzyl)thiazolidine-2,4-dione

CAS No.: 137660-67-4

Cat. No.: VC7945991

Molecular Formula: C10H8FNO2S

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137660-67-4 |

|---|---|

| Molecular Formula | C10H8FNO2S |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |

| Standard InChI Key | GTAZAXSMXJLHEP-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F |

| Canonical SMILES | C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazolidine-2,4-dione core with a 4-fluorobenzyl substituent at the N3 position (Figure 1). Key characteristics include:

-

Molecular Formula: C₉H₆FNO₂S

-

Molecular Weight: 211.21 g/mol

-

InChI:

InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2

The fluorine atom at the para position of the benzyl group enhances electronic effects, improving metabolic stability and receptor binding .

Physicochemical Properties

-

Appearance: White to off-white crystalline solid

-

Solubility: Soluble in polar organic solvents (e.g., DMSO, ethanol)

Synthesis and Derivative Development

Conventional Synthesis

The compound is synthesized via a two-step process:

-

Formation of Thiazolidine-2,4-dione:

Chloroacetic acid reacts with thiourea in acidic conditions (HCl) under reflux to yield the heterocyclic core . -

N-Alkylation:

4-Fluorobenzyl chloride undergoes nucleophilic substitution with thiazolidine-2,4-dione in ethanol using NaOH as a base .

Reaction Scheme:

Electrochemical Synthesis

Recent advancements employ electrochemical reduction of 5-benzylidene precursors in a single-step, solvent-efficient process (Figure 2) :

-

Conditions: Graphite electrodes, NH₄Cl electrolyte, 10 mA/cm² current density

Pharmacological Applications

PPAR-γ Agonism

The compound activates PPAR-γ, enhancing insulin sensitivity in adipocytes. Comparative studies show:

| Derivative | PPAR-γ EC₅₀ (μM) | Reference Ligand (Rosiglitazone EC₅₀) |

|---|---|---|

| 3-(4-Fluorobenzyl) | 0.45 ± 0.12 | 0.12 ± 0.03 |

Aldose Reductase Inhibition

In diabetic complications, it inhibits aldose reductase (AR), reducing sorbitol accumulation :

| Derivative | AR IC₅₀ (μM) |

|---|---|

| 4-Chloro analog | 0.29 |

| 4-Fluorobenzyl | 1.15 ± 0.21 |

Glioblastoma Model

In Wistar rats with C6 glioblastoma cells, 10 mg/kg/day reduced tumor volume by 90% (Table 1) :

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Volume (mm³) | 120 ± 15 | 12 ± 3* |

| Serum ALT (U/L) | 45 ± 5 | 58 ± 7* |

*Significant vs. control (p < 0.05)

VEGFR-2 Inhibition

Derivatives exhibit antiangiogenic effects by targeting VEGFR-2 kinase (IC₅₀ = 0.081 μM vs. sorafenib’s 0.061 μM) .

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

-

Benzylidene Substituents:

-

Linker Optimization:

Shortening the acetamide linker boosts VEGFR-2 affinity .

Recent Advances and Future Directions

Green Synthesis

Electrochemical methods reduce solvent use by 70% and reaction time to 2 hours .

Hybrid Derivatives

Novel hybrids with benzothiazole (e.g., 8a–h) show dual AR/PPAR-γ inhibition (IC₅₀ < 0.5 μM) .

Computational Insights

Molecular docking reveals hydrogen bonds with PPAR-γ’s Glu883 and Asp1044, stabilizing the active conformation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume